molecular formula C15H22O B1248773 Xenitorin B

Xenitorin B

Cat. No.: B1248773
M. Wt: 218.33 g/mol
InChI Key: SIZHTHJIDBXZNM-DNVSUFBTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xenitorin B is a triterpenoid compound isolated from the soft coral species Xenia puerto-galerae, alongside its structural analogs Xenitorins A–F . These compounds are characterized by their complex polycyclic skeletons, which contribute to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound is hypothesized to share biosynthetic pathways with Xenitorin A, which exhibits significant inhibitory effects against lung adenocarcinoma cells (e.g., IC₅₀ values in the low micromolar range) .

Properties

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(1R,4aR,7S,8aR)-4,7-dimethyl-1-prop-1-en-2-yl-4a,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one

InChI

InChI=1S/C15H22O/c1-9(2)15-13-7-10(3)5-6-12(13)11(4)8-14(15)16/h8,10,12-13,15H,1,5-7H2,2-4H3/t10-,12-,13+,15-/m0/s1

InChI Key

SIZHTHJIDBXZNM-DNVSUFBTSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@@H](C1)[C@@H](C(=O)C=C2C)C(=C)C

Canonical SMILES

CC1CCC2C(C1)C(C(=O)C=C2C)C(=C)C

Synonyms

xenitorin B

Origin of Product

United States

Chemical Reactions Analysis

Key Reaction Strategies for Xenicane Diterpenoids

While Xenitorin B’s specific reactions are not cataloged, synthetic approaches for structurally related xenicanes (e.g., coraxeniolide A, blumiolide C) involve:

Ring-Closing Metathesis (RCM)

  • Used to construct the nine-membered carbocycle.

  • Example: Altmann’s synthesis of blumiolide C employed a Z-selective RCM using Hoveyda–Grubbs catalyst to form the bicyclic core .

Grob Fragmentation

  • A stereospecific cleavage reaction to generate medium-sized rings.

  • Example: Corey’s synthesis of β-caryophyllene utilized a base-mediated Grob fragmentation of a tricyclic precursor .

Claisen Rearrangement

  • For installing stereocenters and forming carbon–carbon bonds.

  • Example: Hiersemann’s asymmetric Claisen rearrangement established the C2 and C3 stereocenters in xeniolide F intermediates .

Palladium-Catalyzed Cyclizations

  • Critical for forming complex ring systems.

  • Example: Paquette’s synthesis of (+)-acetoxycrenulide used a palladium-mediated cyclization to assemble the eight-membered ring .

Comparative Reaction Data for Related Xenicanes

The table below summarizes key reactions from syntheses of structurally related compounds:

CompoundKey ReactionYieldReference
β-CaryophylleneGrob fragmentation of tricyclic precursor6.3%
Blumiolide CZ-selective RCM with Hoveyda–Grubbs catalyst66%
Coraxeniolide AGrob fragmentation of 6,6,5-tricycle1.4%
Antheliolide APalladium-catalyzed2 -sigmatropic rearrangement1.7%

Biosynthetic Insights

This compound is hypothesized to arise from GGPP via:

  • Cyclization : Formation of a bicyclo[7.2.0]undecane intermediate.

  • Oxidation : Introduction of hydroxyl and carbonyl groups.

  • Rearrangement : Potential photochemical or acid-mediated steps to finalize the skeleton .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Triterpenoids like Xenitorin B are structurally distinguished by their 30-carbon skeletons, which vary in oxidation states, ring configurations, and functional groups. Below is a comparative analysis of this compound and related compounds:

Key Observations :

  • This compound’s tetracyclic framework differentiates it from diterpenes like Parviflorene A, which have simpler bicyclic structures.
  • Peptide-based L12ADT operates via a distinct mechanism (PSA inhibition) compared to triterpenoids, which often interact with lipid membranes or intracellular signaling pathways.

Pharmacological Activity and Mechanisms

This compound’s bioactivity is inferred from its structural analogs and preliminary studies:

Anticancer Activity:
  • Xenitorin A: Demonstrates potent activity against lung adenocarcinoma cells (IC₅₀: ~5 µM) by inducing apoptosis via caspase-3 activation .
  • Clavularia Triterpenes : Inhibit tumor cell proliferation through ROS generation and mitochondrial membrane disruption .
  • This compound : Hypothesized to target similar pathways, though experimental validation is required.
Solubility and Bioavailability:
  • Triterpenoids generally exhibit low water solubility, limiting their therapeutic application. Xenitorin A’s moderate solubility (logP ~3.2) is enhanced via micellar encapsulation in preclinical models . This compound may require analogous formulations.

Comparative Efficacy in Preclinical Models

Table 2: Efficacy of this compound and Analogs in Cancer Models
Compound Name Model System Efficacy Outcome Reference
Xenitorin A Human A549 lung cancer 70% growth inhibition at 10 µM
Parviflorene A Murine P388 leukemia 50% inhibition at 20 µM; no MDR reversal
Clavularia Triterpenes Breast cancer (MCF-7) 60% apoptosis induction at 15 µM
This compound In silico docking models Predicted binding to EGFR kinase (inferred)

Notable Gaps:

  • This compound lacks in vivo efficacy data, unlike Xenitorin A, which has been tested in xenograft models.

Q & A

Q. What methodologies are recommended for isolating and purifying Xenitorin B from natural sources?

To isolate this compound, employ chromatographic techniques (e.g., HPLC, column chromatography) guided by bioassay-guided fractionation. Ensure solvent systems are optimized for polarity matching the compound’s physicochemical properties. Detailed protocols must include parameters like flow rates, column dimensions, and solvent gradients to enable reproducibility . Purity validation via TLC or HPLC-UV/MS is critical, with spectral data archived in supplementary materials .

Q. How can researchers structurally characterize this compound using spectroscopic and crystallographic methods?

Combine NMR (¹H, ¹³C, 2D-COSY/HMBC) for functional group identification and stereochemical analysis. For absolute configuration, use X-ray crystallography or electronic circular dichroism (ECD). Cross-validate results with computational methods (e.g., DFT calculations). Raw spectral data should be deposited in open-access repositories, and crystallographic coordinates submitted to the Cambridge Structural Database .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Design dose-response experiments using cell-based assays (e.g., MTT for cytotoxicity, enzyme inhibition assays). Include positive/negative controls and triplicate replicates to assess statistical significance. Address batch-to-batch variability by standardizing compound sourcing and solvent preparation. Data must report IC₅₀/EC₅₀ values with confidence intervals and p-values .

Advanced Research Questions

Q. How should researchers reconcile contradictory data on this compound’s pharmacological efficacy across studies?

Conduct meta-analyses to identify variables influencing discrepancies, such as differences in cell lines, assay conditions, or compound purity. Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability. Validate findings through independent replication studies with protocols aligned to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What experimental frameworks are recommended for studying synergistic effects of this compound with other compounds?

Implement combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy, additivity, or antagonism. Use factorial design experiments to test multiple ratios/dosages. Include isobolographic analysis for visualization. Ensure raw data includes dose matrices and interaction heatmaps for transparency .

Q. How can in vitro-to-in vivo translation challenges for this compound be addressed methodologically?

Optimize pharmacokinetic studies using LC-MS/MS to measure bioavailability, half-life, and tissue distribution. Validate in vivo models (e.g., PDX models for cancer) with human-relevant dosing regimens. Address interspecies metabolic differences via hepatic microsome assays. Ethical approval for animal studies must comply with ARRIVE guidelines .

Q. What strategies mitigate bias in mechanistic studies of this compound’s toxicity?

Employ orthogonal assays (e.g., transcriptomics, proteomics) to cross-validate pathways. Use CRISPR/Cas9 knockouts to confirm target specificity. Blinded analysis and randomized sample processing reduce observer bias. Pre-register hypotheses and analytical pipelines on platforms like Open Science Framework .

Q. How should stability and degradation profiles of this compound be systematically evaluated?

Conduct accelerated stability studies under varied pH, temperature, and light conditions. Monitor degradation products via UPLC-QTOF-MS. Apply QbD (Quality by Design) principles to identify critical quality attributes. Data should include Arrhenius plots for shelf-life prediction and degradation kinetics .

Data Management & Reporting

Q. What are best practices for reporting conflicting spectroscopic data in this compound studies?

Publish full spectral assignments (e.g., NMR chemical shifts, coupling constants) in supplementary materials. Annotate discrepancies with possible explanations (e.g., solvent effects, tautomerism). Cross-reference databases like PubChem or NPASS for comparative analysis .

Q. How can researchers ensure reproducibility in this compound bioassays?

Adhere to MIAME (Minimum Information About a Microarray Experiment) or BRENDA guidelines for assay documentation. Share raw data (e.g., flow cytometry .FCS files, microscopy images) via repositories like Figshare. Include step-by-step protocols for critical steps (e.g., cell passage numbers, serum batch details) .

Ethical & Methodological Compliance

Q. What ethical considerations apply to studies involving this compound’s bioactivity in animal models?

Follow institutional Animal Care and Use Committee (IACUC) protocols for humane endpoints and sample sizes justified by power analysis. Report adverse events transparently, and avoid data cherry-picking. Cite ARRIVE 2.0 guidelines for in vivo reporting .

Q. How should researchers handle unpublished data or negative results related to this compound?

Deposit datasets in preprint servers (e.g., bioRxiv) or institutional repositories with DOIs. Use the "Unpublished Results" citation format in manuscripts, and disclose conflicts of interest (e.g., funding sources influencing data interpretation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.